Methyl(3-oxobutyl)phosphinic acid
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Overview
Description
Methyl(3-oxobutyl)phosphinic acid is an organophosphorus compound with the molecular formula C5H11O3P. It contains a phosphinic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3-oxobutyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of methyl hypophosphite with methyl acrylate, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions typically involve the use of a solvent such as diethyl ether and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl(3-oxobutyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphinic acid derivatives.
Scientific Research Applications
Methyl(3-oxobutyl)phosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(3-oxobutyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(3-oxobutyl)phosphinic acid include:
Hypophosphorous acid:
Phosphonic acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom, similar to phosphinic acid but with different oxidation states and properties.
Phosphoric acid: A related phosphorus oxyacid with different chemical properties and applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
49849-26-5 |
---|---|
Molecular Formula |
C5H11O3P |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
methyl(3-oxobutyl)phosphinic acid |
InChI |
InChI=1S/C5H11O3P/c1-5(6)3-4-9(2,7)8/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
HORAABAEVCFTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCP(=O)(C)O |
Origin of Product |
United States |
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